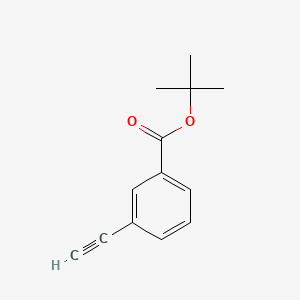

Tert-butyl 3-ethynylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-5-10-7-6-8-11(9-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDAUMHJIKPITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Ethynylbenzoate

Esterification Approaches for Benzoic Acid Derivatives with tert-Butanol (B103910)

The formation of a tert-butyl ester is a critical step, often accomplished before the introduction of the sensitive ethynyl (B1212043) group. This approach typically starts with a stable precursor like 3-iodobenzoic acid. oc-praktikum.deboronmolecular.com The steric hindrance of the tertiary alcohol presents unique challenges not found with simpler alcohols. researchgate.net

Direct esterification of a carboxylic acid with tert-butanol is generally inefficient under standard Fischer esterification conditions due to the alcohol's bulkiness and low nucleophilicity. researchgate.net To overcome this, specific activation methods or catalysts are required.

One strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These activated intermediates can then react with tert-butyl alcohol, facilitated by a base such as 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite, to yield the desired tert-butyl ester. researchgate.net Another specialized method involves reacting the corresponding acid chloride with lithium tert-butoxide. orgsyn.org The alkoxide is prepared beforehand by treating tert-butanol with n-butyllithium in an inert solvent. orgsyn.org This procedure has proven effective for creating sterically hindered esters like tert-butyl p-toluate. orgsyn.org For certain substrates, bubbling isobutylene (B52900) gas through an acidic solution of the benzoic acid has also been proposed as a viable, albeit technically demanding, route to the tert-butyl ester. researchgate.net

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| In-situ Activation | Carboxylic Acid, HOBt, EDC, tert-Butanol, DMAP | The carboxylic acid is activated by forming a benzotriazole ester, which then reacts with tert-butanol. | researchgate.net |

| Acid Chloride Route | Acid Chloride, tert-Butanol, n-Butyllithium | The acid chloride reacts with pre-formed lithium tert-butoxide to yield the ester. | orgsyn.org |

| Isobutylene Addition | Carboxylic Acid, Isobutylene, Acid Catalyst | Gaseous isobutylene is bubbled through an acidic solution of the carboxylic acid. | researchgate.net |

Transesterification offers an alternative route to tert-butyl esters, typically by displacing a simpler alcohol (like methanol (B129727) or ethanol) from an existing ester with tert-butanol. This method can be driven by enzymatic or chemical catalysis.

Lipase-catalyzed transesterification has been investigated, for instance, using immobilized enzymes like Novozym 435. nih.gov In these systems, tert-butanol can also serve as a co-solvent to improve reaction conditions, such as mitigating the negative effects of excess methanol during biodiesel production. nih.gov This highlights the feasibility of using enzymes to facilitate the formation of esters with tertiary alcohols under mild conditions. nih.gov Chemical transesterification is also a potential pathway, where a methyl or ethyl benzoate (B1203000) derivative would be heated with tert-butanol in the presence of a suitable catalyst.

Direct Esterification Techniques and Optimization

Introduction of the Ethynyl Moiety via Cross-Coupling Reactions

The most prominent method for installing the ethynyl group onto the benzene (B151609) ring is the Sonogashira cross-coupling reaction. wikipedia.orggold-chemistry.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, making it indispensable for the synthesis of arylalkynes. gold-chemistry.org In the context of synthesizing tert-butyl 3-ethynylbenzoate, this step would typically involve the coupling of a tert-butyl 3-halobenzoate (where the halide is I or Br) with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187). wikipedia.orgresearchgate.net

The Sonogashira reaction is a robust and versatile transformation in organic synthesis. wikipedia.org It was first reported in 1975 and traditionally employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt. gold-chemistry.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups. wikipedia.org The reactivity of the aryl halide substrate is a key factor, with the general trend being I > Br >> Cl. wikipedia.org Consequently, aryl iodides like tert-butyl 3-iodobenzoate (B1234465) are highly reactive substrates that can undergo coupling efficiently. boronmolecular.comwikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst and ligands.

Ligand Effects : Ligands play a critical role by stabilizing the palladium center and modulating its reactivity. libretexts.orgnih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphines, acting as strong σ-donor ligands that form highly stable and active palladium complexes. wikipedia.orglibretexts.org They have proven effective in both traditional and copper-free Sonogashira reactions. wikipedia.orglibretexts.org

Specialized Ligands : For reactions in alternative media, such as water, specifically designed ligands like sulfonated biarylphosphines are employed to ensure catalyst solubility and stability. organic-chemistry.org

| Catalyst System | Common Ligands | Key Features | Reference |

|---|---|---|---|

| Pd/Cu (Classic) | PPh₃ | Mild conditions, but risk of alkyne homocoupling. | wikipedia.orglibretexts.org |

| Copper-Free Pd | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Avoids Glaser coupling; may require specific bases or higher temperatures. | nih.gov |

| Pd/NHC | Imidazolium-derived carbenes | High catalyst stability and efficiency; suitable for copper-free systems. | wikipedia.orglibretexts.org |

| Pd/Au (Dual Catalysis) | PPh₃ | Eliminates need for copper, high selectivity, prevents homocoupling. | organic-chemistry.org |

Optimizing reaction parameters such as the solvent, base, and temperature is crucial for achieving high yields and purity in the Sonogashira coupling.

Solvents : The choice of solvent can significantly influence reaction rates and outcomes. lucp.net A wide array of solvents have been successfully used, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and acetonitrile. organic-chemistry.orgbeilstein-journals.org The solvent's polarity and ability to dissolve the reactants and catalysts are important considerations. lucp.net In an effort to develop more environmentally benign processes, water has been used as a solvent, typically requiring a phase-transfer catalyst or a water-soluble ligand system. organic-chemistry.org Ionic liquids have also been explored as "green" reaction media, with studies showing that γ-valerolactone-based ionic liquids can effectively host copper- and auxiliary base-free Sonogashira reactions. beilstein-journals.org

Bases : A base is essential to neutralize the hydrohalic acid byproduct and to facilitate the formation of the active acetylide species. wikipedia.org Amine bases such as triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA), and piperidine (B6355638) are very common and can often serve as the solvent as well. libretexts.orgorganic-chemistry.org Inorganic bases, including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are also frequently employed, particularly in copper-free protocols. libretexts.orgorganic-chemistry.org

Temperature : A major advantage of the Sonogashira reaction is its ability to proceed under mild temperature conditions. wikipedia.org Couplings involving reactive aryl iodides can often be run at or slightly above room temperature. wikipedia.org Less reactive substrates like aryl bromides or chlorides may require heating to achieve a reasonable reaction rate. wikipedia.org

| Parameter | Common Choices | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMF, THF, Acetonitrile, NMP, Water, Ionic Liquids | Affects solubility, reaction rate, and catalyst stability. | lucp.netbeilstein-journals.org |

| Base | Et₃N, Piperidine, Cs₂CO₃, K₂CO₃ | Neutralizes acid byproduct; aids in acetylide formation. | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Temperature | Room Temperature to 100 °C | Dependent on substrate reactivity (I < Br < Cl). Milder for more reactive halides. | wikipedia.orggold-chemistry.org |

Catalyst Systems and Ligand Effects in Sonogashira Reactions

Alternative Ethynylation Methods

Beyond the Sonogashira reaction, other methods exist for the introduction of an ethynyl group onto an aromatic ring.

Ethynylation with Organometallic Reagents: One alternative involves the use of ethynylzinc halides in a palladium-catalyzed coupling with aryl halides. This method is particularly advantageous for the direct and selective synthesis of terminal alkynes from heteroaryl halides. clockss.org

Using Acetylene (B1199291) Surrogates: Terminal alkynes can be synthesized by coupling an aryl halide with a protected acetylene source, such as trimethylsilylacetylene (TMSA) or 2-methyl-3-butyn-2-ol, followed by deprotection. beilstein-journals.orggelest.com For instance, trimethylsilylacetylene can be coupled to an aryl iodide under Sonogashira conditions, and the trimethylsilyl (B98337) group is subsequently removed to yield the terminal alkyne. semanticscholar.org

Ethynylation with Calcium Carbide: Calcium carbide (CaC₂) has emerged as an inexpensive and practical source of the acetylene moiety. researchgate.net Fluoride-assisted activation of CaC₂ allows for the ethynylation of aldehydes and ketones. acs.org Furthermore, CaC₂ can be used in Sonogashira-type couplings with aryl halides. mdpi.com

Transition-Metal-Free Arylation: Recent research has explored transition-metal-free methods for arylating terminal alkynes. One such approach involves treating the alkyne with n-butyllithium, followed by reaction with pyridine (B92270) triphenylborate and N-iodosuccinimide (NIS) to generate the aryl alkyne. chemistryviews.org

Decarbonylative Coupling: Decarbonylative Sonogashira cross-coupling reactions have been developed, which utilize carboxylic acid derivatives like N-acyl-glutarimides as electrophiles instead of aryl halides. nih.gov

C-H Bond Activation: Cobalt-catalyzed C-H bond activation provides a regioselective route for the ethynylation of certain substrates, such as N-aryl γ-lactams, using bromoalkynes as the coupling partner. acs.org

Protective Group Strategies in Synthesis

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. nbinno.com The tert-butyl ester is a widely employed protecting group for carboxylic acids. thieme-connect.com

Role of the tert-Butyl Ester as a Protecting Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality in this compound. This protection is critical during reactions like the Sonogashira coupling.

Stability: The tert-butyl ester is highly stable under basic and neutral conditions, as well as towards many nucleophiles and reducing agents. thieme-connect.comthieme-connect.com The steric bulk of the tert-butyl group effectively prevents nucleophilic attack at the carbonyl carbon. This stability is crucial for ensuring the ester remains intact during the basic conditions typically required for cross-coupling reactions.

Compatibility: The protection of the acidic proton of the carboxylic acid is necessary because it is incompatible with the organometallic intermediates and basic conditions inherent to the Sonogashira reaction. A free carboxylic acid would be deprotonated by the base, interfering with the catalytic cycle.

Improving Pharmacological Properties: In the context of medicinal chemistry, the introduction of a tert-butyl ester group can enhance the solubility and stability of a molecule, making it more suitable as a pharmaceutical agent. nbinno.com

Deprotection Methods for tert-Butyl Esters in the Context of Ethynylbenzoates

A key advantage of the tert-butyl ester is that it can be readily removed under acidic conditions that are often compatible with other functional groups in the molecule, such as the ethynyl group. thieme-connect.com

Acid-Catalyzed Hydrolysis: The most common method for deprotecting a tert-butyl ester is through acid-catalyzed hydrolysis. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are typically used. stackexchange.com The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the carboxylic acid. acsgcipr.org The tert-butyl cation is subsequently deprotonated to form isobutylene gas. stackexchange.com This method is highly efficient and generally does not affect the alkyne functionality.

Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) can also be employed for the chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-labile groups. researchgate.net

Alternative Mild Conditions: While strong acids are standard, other methods have been reported for specific applications, including using silica (B1680970) gel in refluxing toluene (B28343) or cerium(III) chloride/sodium iodide. researchgate.netacs.org Recently, a catalytic protocol using the radical cation tris-4-bromophenylamminium ("magic blue") and triethylsilane has been shown to cleave tert-butyl esters under very mild, non-acidic conditions. organic-chemistry.orgacs.org

| Reagent(s) | Conditions | Key Features |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp | Standard, highly efficient, compatible with alkynes. stackexchange.com |

| HCl or H₂SO₄ | Aqueous or organic solvent | Strong mineral acids, effective but can be harsh. acsgcipr.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temp | Lewis acid catalyst, offers chemoselectivity. researchgate.net |

| Silica Gel | Refluxing Toluene | Mild, heterogeneous conditions. researchgate.net |

| Magic Blue / HSiEt₃ | Room Temp | Very mild, catalytic, non-acidic radical mechanism. acs.org |

Regioselective Synthesis of 3-Substituted Ethynylbenzoates

The regioselectivity in the synthesis of this compound is primarily controlled by the choice of the starting material. The synthesis begins with a benzoate that is already substituted at the 3-position with a suitable leaving group for cross-coupling, typically a halide like bromine or iodine.

For example, the synthesis would start with tert-butyl 3-bromobenzoate or tert-butyl 3-iodobenzoate. The palladium-catalyzed Sonogashira coupling reaction then occurs specifically at the carbon-halogen bond. The oxidative addition step of the palladium catalyst is directed to the C-X bond (where X = Br, I), ensuring that the ethynyl group is installed exclusively at the 3-position of the benzene ring. jst.go.jpresearchgate.net

Therefore, the synthesis is not a matter of directing an ethynylation reaction to the 3-position of an unsubstituted ring, but rather a consequence of performing the cross-coupling on a pre-functionalized, regiochemically defined substrate. This strategy is a cornerstone of modern cross-coupling chemistry for building complex aromatic structures with precise control over substituent placement.

Reactivity and Derivatization of Tert Butyl 3 Ethynylbenzoate

Click Chemistry Applications of the Ethynyl (B1212043) Group

The terminal alkyne functionality of tert-butyl 3-ethynylbenzoate makes it an ideal substrate for click chemistry, a class of reactions known for their reliability, high yields, and simple reaction conditions. tcichemicals.com The most prominent of these is the azide-alkyne cycloaddition.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, transforming terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity. nih.gov This reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The CuAAC process is highly tolerant of various functional groups and is often carried out in aqueous solvent mixtures, including tert-butanol (B103910)/water. beilstein-journals.orgmdpi.com

The ethynyl group of this compound serves as a reactive partner in CuAAC reactions. When reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) source, it undergoes a [3+2] cycloaddition to exclusively form the corresponding 1,4-disubstituted 1,2,3-triazole adduct. nih.govnih.gov The reaction proceeds through a stepwise mechanism involving copper-acetylide intermediates, which ensures high regioselectivity. nih.gov This transformation is robust and provides near-quantitative yields of the triazole product, which is a stable and often biologically relevant heterocyclic scaffold. tcichemicals.comresearchgate.net

Table 1: General Scheme for CuAAC Reaction of this compound

| Reactants | Catalyst/Conditions | Product |

| This compound + Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., t-BuOH/H₂O), Room Temperature | 1-(3-(tert-butoxycarbonyl)phenyl)-4-R-1H-1,2,3-triazole |

The efficiency and rate of CuAAC reactions are significantly enhanced by the use of specialized ligands. These ligands coordinate to the copper(I) center, stabilizing it against oxidation and disproportionation, thereby maintaining the concentration of the active catalyst. nih.govnih.gov Furthermore, ligands can accelerate the catalytic cycle, leading to dramatically reduced reaction times. beilstein-journals.org A variety of ligands have been developed for this purpose, often featuring nitrogen-based chelating structures. beilstein-journals.orgcsic.es

Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its more water-soluble analog TTTA (tris[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amine), are among the most effective and commonly used. nih.govresearchgate.net Other notable ligands include derivatives of 1,10-phenanthroline (B135089) and tris(benzimidazolylmethyl)amines (TBIA), which have also been shown to promote rapid catalysis. beilstein-journals.orgresearchgate.net The choice of ligand can be crucial for optimizing reaction outcomes, especially in complex molecular settings or bioconjugation applications. nih.gov

Table 2: Common Ligands for Accelerating CuAAC Reactions

| Ligand | Abbreviation | Key Features |

| tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | One of the first-generation accelerating ligands; stabilizes Cu(I). nih.govnih.gov |

| tris[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amine | TTTA | A tert-butyl analog of TBTA with similar accelerating properties. nih.govresearchgate.net |

| Sulfonated Bathophenanthroline | BPS | A water-soluble ligand that significantly increases reaction rates. beilstein-journals.orgresearchgate.net |

| tris(2-benzimidazolylmethyl)amine | TBIA | Provides very fast CuAAC reactions, often faster than with TBTA. beilstein-journals.orgresearchgate.net |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative click reaction that proceeds without the need for a metal catalyst. nih.gov This reaction relies on the high reactivity of a strained alkyne, typically a cyclooctyne, whose distorted geometry significantly lowers the activation energy for the cycloaddition with an azide. d-nb.info The reaction is highly biocompatible due to the absence of cytotoxic copper catalysts. nih.gov

However, the terminal alkyne in this compound is linear and unstrained. Consequently, it lacks the requisite stored energy to participate in the catalyst-free SPAAC pathway. This type of reaction is exclusively reserved for alkynes embedded in a strained ring system. d-nb.infoacs.org Therefore, this compound is not a suitable substrate for SPAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Formation of 1,2,3-Triazole Adducts

Palladium-Catalyzed Cross-Coupling Reactions (Beyond Sonogashira)

While the Sonogashira coupling is a common reaction for terminal alkynes, other palladium-catalyzed cross-coupling reactions can be employed to derivatize this compound, particularly by transforming the alkyne into a different functional group that can then participate in coupling.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, most commonly between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgrsc.org While this compound cannot directly participate in a Suzuki-Miyaura reaction in its original form, its ethynyl group can be chemically converted into a vinylboron species, which is a suitable coupling partner.

This transformation can be achieved in a two-step sequence. First, the terminal alkyne undergoes hydroboration, where a boron hydride (e.g., from a borane (B79455) complex like 9-BBN) adds across the triple bond to form a vinylborane (B8500763) intermediate. google.com This intermediate can then be used directly or converted to a more stable vinylboronate ester. In the second step, this vinylboron compound is coupled with an aryl halide or triflate (Ar-X) in a classic Suzuki-Miyaura reaction, catalyzed by a palladium complex, to form a new aryl-vinyl bond. google.comorganic-chemistry.org This sequence allows for the synthesis of stilbene-like structures, effectively linking the original benzoate (B1203000) core to another aromatic system.

Table 3: Proposed Two-Step Suzuki-Miyaura Coupling Pathway

| Step | Reaction | Intermediate/Product |

| 1. Hydroboration | This compound + Borane Reagent (e.g., 9-BBN, catecholborane) | Vinylborane or Vinylboronate Ester Intermediate |

| 2. Suzuki-Miyaura Coupling | Vinylboron Intermediate + Aryl Halide/Triflate (Ar-X) + Base (e.g., Cs₂CO₃) | Pd Catalyst (e.g., PdCl₂(dppf)) → Aryl-Substituted Product |

Heck and Stille Coupling Reactions

The carbon-carbon bond-forming capabilities of this compound are prominently displayed in palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org While direct examples involving this compound are not extensively documented in the provided results, the general mechanism and applicability of the Heck reaction suggest its potential for functionalizing the ethynyl group. The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org The development of highly active and stable phosphine-free palladium(II) catalysts has expanded the scope of the Heck reaction, often allowing it to proceed at temperatures below 100°C. organic-chemistry.orgnih.gov

Stille Reaction: The Stille reaction offers a reliable method for forming carbon-carbon bonds by coupling an organotin compound with an sp2-hybridized organic halide in the presence of a palladium catalyst. harvard.edu This reaction is noted for its mild conditions and compatibility with a wide range of functional groups. orgsyn.org The general protocol for a Stille reaction involves a palladium source, such as Pd(OAc)2 or Pd2(dba)3, and often a ligand like triphenylphosphine (B44618) (PPh3) or tri-tert-butylphosphine. harvard.eduorgsyn.org Additives like cesium fluoride (B91410) or copper(I) iodide can accelerate the reaction. harvard.eduorgsyn.org The use of bulky, electron-rich phosphine (B1218219) ligands has enabled the use of less reactive aryl chlorides and bromides under milder conditions. orgsyn.org For instance, a general method for the Stille cross-coupling of aryl chlorides utilizes tri-t-butyl phosphine as a ligand for palladium. orgsyn.org These conditions highlight the potential for coupling this compound with various aryl and vinyl stannanes to generate more complex molecular structures.

Table 1: General Conditions for Palladium-Catalyzed Coupling Reactions

| Reaction | Catalyst/Precatalyst | Ligand (if applicable) | Additive (if applicable) | Solvent | Temperature | Reference |

| Heck | Pd(OAc)₂ | Tetrahydropyrimidinium salts | K₂CO₃ | DMF/H₂O | 80 °C | nih.gov |

| Stille | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, AsPh₃ | CsF, CuI | Dioxane, DMF | Room Temp - 100 °C | harvard.edu |

Functional Group Interconversions of the Ethynyl Moiety

The terminal alkyne of this compound is a highly versatile functional group that can undergo a variety of transformations, including hydration, oxidation, and halogenation.

Hydration: The hydration of the ethynyl group in this compound would lead to the formation of a methyl ketone derivative. This transformation is a classic reaction of alkynes, typically catalyzed by mercury(II) salts in the presence of aqueous acid. However, modern, greener methods often utilize other transition metal catalysts.

Oxidation: The oxidation of the ethynyl group can lead to different products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can cleave the triple bond to form carboxylic acids. The benzylic position in related structures can be oxidized to an aldehyde using reagents like tert-butyl hydroperoxide (TBHP) in the presence of a cobalt(II) acetoacetate (B1235776) catalyst. researchgate.net

Halogenation of the alkyne in this compound can introduce one or two halogen atoms across the triple bond, leading to vinyl halides or tetrahaloalkanes, respectively. This reaction is a fundamental transformation in organic synthesis, as the resulting halogenated compounds are valuable intermediates for further functionalization, particularly in cross-coupling reactions. tcichemicals.com The steric and electronic properties of the substituents on the aromatic ring, such as the tert-butyl ester group, can influence the regioselectivity of the halogenation. stackexchange.com For example, the bulky tert-butyl group can exert steric hindrance, potentially directing the incoming halogen to the less hindered position. stackexchange.com

Table 2: Potential Products from Functional Group Interconversions of the Ethynyl Moiety

| Reaction | Reagent(s) | Product |

| Hydration | H₂O, H⁺, Hg²⁺ (catalyst) | tert-Butyl 3-acetylbenzoate |

| Oxidation (cleavage) | Strong oxidizing agent (e.g., KMnO₄) | 3-(tert-Butoxycarbonyl)benzoic acid |

| Bromination (dibromination) | Br₂ | tert-Butyl 3-(1,2-dibromoethenyl)benzoate |

Hydration and Oxidation Reactions

Reactions Involving the Ester Functionality

The tert-butyl ester group of the molecule provides another site for chemical modification, primarily through transesterification and hydrolysis reactions.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this reaction allows for the conversion of the tert-butyl ester into other esters, such as methyl or ethyl esters. This transformation can be catalyzed by either acids or bases. masterorganicchemistry.com A general procedure for base-catalyzed transesterification involves reacting the ester with an alkoxide, such as sodium ethoxide in ethanol. masterorganicchemistry.com Acid-catalyzed transesterification typically employs an acid catalyst in the presence of an excess of the desired alcohol. More recent methods have utilized catalysts like iodine or N-bromosuccinimide (NBS) under neutral conditions for the transesterification of β-keto esters. dntb.gov.ua A phosphorus trichloride (B1173362) (PCl3)-mediated method has also been developed for the conversion of tert-butyl esters to other esters and amides, proceeding through an in-situ generated acid chloride intermediate. researchgate.net

The hydrolysis of the tert-butyl ester group in this compound yields the corresponding carboxylic acid, 3-ethynylbenzoic acid. beilstein-journals.org This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis often utilizes strong acids like hydrochloric acid or trifluoroacetic acid. imperial.ac.uk For instance, the hydrolysis of a related methyl ester was achieved using a mixture of hydrochloric acid and trifluoroacetic acid. imperial.ac.uk Base-catalyzed hydrolysis, or saponification, is also a common method, often employing sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF. google.com The selective hydrolysis of the ester can be achieved in the presence of other functional groups, as demonstrated in the synthesis of a related compound where an ester was hydrolyzed without affecting a Boc-protecting group. epfl.ch

Table 3: Conditions for Reactions of the Ester Functionality

| Reaction | Reagent(s) | Product | Reference |

| Transesterification (to methyl ester) | PCl₃, MeOH | Methyl 3-ethynylbenzoate | researchgate.net |

| Hydrolysis | HCl, TFA | 3-Ethynylbenzoic acid | imperial.ac.uk |

| Hydrolysis | LiOH, THF/MeOH/H₂O | 3-Ethynylbenzoic acid | google.com |

Amidation and Reduction of the Ester Group

The tert-butyl ester group in this compound can undergo various transformations, including amidation to form corresponding benzamides and reduction to yield alcohols. These reactions are pivotal for creating diverse derivatives.

Amidation:

Direct amidation of the sterically hindered tert-butyl ester can be challenging. However, one effective method involves a two-step, one-pot process where the tert-butyl ester is first converted in situ into a more reactive acid chloride intermediate. This intermediate then readily reacts with a primary or secondary amine to form the desired amide. organic-chemistry.orgresearchgate.net

One documented approach utilizes α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst to generate the acid chloride. organic-chemistry.org Another method employs phosphorus trichloride (PCl₃) for the same purpose. researchgate.net These methods are advantageous as they proceed under mild conditions and are applicable to a wide range of amines. organic-chemistry.orgresearchgate.net

A general scheme for this transformation is as follows: Step 1: In situ formation of acid chloride Step 2: Reaction with amine

Research has demonstrated the successful amidation of various tert-butyl esters using these protocols. For instance, the PCl₃-mediated reaction of tert-butyl benzoate with aniline (B41778) at 80°C yields the corresponding N-phenylbenzamide. researchgate.net Similarly, the SnCl₂-catalyzed method has been shown to be effective for a variety of tert-butyl esters and amines, affording amides in high yields. organic-chemistry.org While these examples use tert-butyl benzoate, the methodology is applicable to substituted derivatives like this compound.

In a related context, the amidation of a similar methyl ester, methyl 4-(tert-butyl)-3-ethynylbenzoate, has been achieved by reacting it with specific aniline derivatives using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF). nih.gov This suggests that base-promoted amidation could also be a viable route for this compound. nih.gov

Table 1: Selected Methods for Amidation of Tert-butyl Esters

| Method | Reagents | Key Features | Reference |

| Tin(II) Chloride-Catalyzed Amidation | α,α-dichlorodiphenylmethane, SnCl₂, Amine | One-pot reaction; proceeds via in situ acid chloride formation. | organic-chemistry.org |

| Phosphorus Trichloride-Mediated Amidation | PCl₃, Amine | One-pot reaction; proceeds via in situ acid chloride formation. | researchgate.net |

| Base-Promoted Amidation | Potassium tert-butoxide (t-BuOK), Amine | Demonstrated for similar methyl esters; potentially applicable. | nih.govnih.gov |

Reduction:

The tert-butoxycarbonyl group can be reduced to a primary alcohol (hydroxymethyl group). Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation. The choice of reducing agent may depend on the presence of other functional groups in the molecule. For this compound, the ethynyl group is also susceptible to reduction, which must be considered when planning a synthetic route. Selective reduction of the ester in the presence of an alkyne can be challenging.

Alternatively, the tert-butyl ester can be cleaved to the corresponding carboxylic acid, 3-ethynylbenzoic acid. This is not a reduction but is a common derivatization. Acid-catalyzed hydrolysis is a typical method for cleaving tert-butyl esters. acsgcipr.org A variety of acids, including trifluoroacetic acid, formic acid, or hydrochloric acid, can be used. acsgcipr.org A safer and simpler alternative for cleaving tert-butyl benzoates involves using powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) at room temperature, which proceeds in excellent yield. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS):

The benzene ring of this compound is subject to electrophilic aromatic substitution. The position of substitution is directed by the two existing substituents: the tert-butoxycarbonyl group (-COOtBu) and the ethynyl group (-C≡CH).

Both the tert-butoxycarbonyl group and the ethynyl group are electron-withdrawing and are therefore deactivating, meta-directing groups. studymoose.com The tert-butoxycarbonyl group deactivates the ring towards electrophilic attack due to its electron-withdrawing resonance and inductive effects. studymoose.com Similarly, the sp-hybridized carbons of the ethynyl group are more electronegative than sp²-hybridized carbons of the benzene ring, making the ethynyl group electron-withdrawing and meta-directing.

Given that both substituents are at positions 1 and 3, they mutually direct incoming electrophiles to positions 5 and, to a lesser extent due to steric hindrance, position 2. Position 4 and 6 are strongly deactivated. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to yield primarily the 1-substituted-3-ethynyl-5-(tert-butoxycarbonyl)benzene derivative.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -COOtBu | Electron-withdrawing | Deactivating | Meta |

| -C≡CH | Electron-withdrawing | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound itself is unlikely. The SNAr mechanism requires the presence of a good leaving group (like a halide) on the aromatic ring and strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the intermediate Meisenheimer complex. pressbooks.pub

This compound lacks a suitable leaving group on the aromatic ring. However, if the molecule were derivatized to include one (for example, by introducing a halogen at a position ortho or para to one of the deactivating groups), it could then become a substrate for SNAr. For instance, in a hypothetical 4-fluoro-tert-butyl 3-ethynylbenzoate, the fluorine atom would be para to the ethynyl group and ortho to the tert-butoxycarbonyl group, making it susceptible to displacement by a strong nucleophile. The rate of such a reaction is enhanced by the presence of multiple electron-withdrawing groups. pressbooks.pub

Advanced Applications in Materials Science and Medicinal Chemistry

Role as a Building Block in Polymer Chemistry

Tert-butyl 3-ethynylbenzoate serves as a versatile monomer and structural component in the synthesis of advanced polymeric materials. The terminal alkyne group is particularly amenable to various polymerization techniques, allowing for the creation of polymers with tailored properties.

Synthesis of Functionalized Polymers through Alkyne Polymerization

The ethynyl (B1212043) group of this compound enables its participation in alkyne polymerization, leading to the formation of substituted polyacetylenes. These polymers are characterized by a conjugated backbone, which can impart interesting electronic and optical properties. While direct polymerization studies on this compound are not widely documented, research on analogous compounds such as methyl 4-ethynylbenzoate provides significant insight. For instance, tungsten-based catalysts have been shown to successfully polymerize ester group-containing ethynylbenzoates. nsf.gov

In one study, a tungsten catalyst demonstrated remarkable functional group tolerance, effectively polymerizing methyl 4-ethynylbenzoate. nsf.gov This is noteworthy because early transition metals are often sensitive to oxygen-containing functional groups like esters, which can impede polymerization. nsf.gov The success with the methyl ester analog suggests that this compound would also be a viable monomer for creating functionalized polyacetylenes, where the tert-butyl benzoate (B1203000) moiety becomes a repeating side group along the polymer chain. The resulting polymers possess a polyacetylene backbone with pendant ester groups that can be further modified. nsf.gov

Table 1: Polymerization of an Ethynylbenzoate Monomer

| Monomer | Catalyst System | Result | Source |

|---|---|---|---|

| Methyl 4-ethynylbenzoate | Tungsten-based catalyst 1 | Successful polymerization, yielding a polymer with high molecular weight. | nsf.gov |

| Propargyl acetate (B1210297) | Tungsten-based catalyst 1 | No polymerization observed, likely due to catalyst inhibition by the proximal ester group. | nsf.gov |

Incorporation into Polymer Backbones and Side Chains

The structure of this compound allows for its integration into polymers in two primary ways: as part of the main chain or as a pendant side group.

Polymer Backbone: Direct polymerization of the alkyne function incorporates the ethynylbenzoate unit directly into the polymer's main chain, creating a polyacetylene structure as described above. nsf.gov In this configuration, the conjugated backbone's properties are modified by the electronic influence of the regularly spaced tert-butyl benzoate side groups.

Polymer Side Chains: The terminal alkyne serves as a highly efficient reactive handle for "grafting" the molecule onto an existing polymer backbone. rsc.org Techniques like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the thiol-yne click reaction can be employed to covalently attach this compound to polymers functionalized with azide (B81097) or thiol groups, respectively. rsc.orgrecercat.cat This "graft-onto" method allows for precise control over the density and distribution of the functional side chains, enabling the synthesis of well-defined multigraft copolymers. rsc.org The bulky tert-butyl group can influence the polymer's physical properties, such as its glass transition temperature and solubility. mdpi.com

Development of Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are materials formed by the self-assembly of metal ions and organic ligands. nih.govmdpi.com this compound is a prime candidate for use as an organic linker in these structures after hydrolysis of its ester. The design of functionalized ligands is crucial for creating coordination polymers with desired properties, such as porosity, catalytic activity, or specific sensory capabilities. mdpi.comrsc.org

The this compound structure offers two key features for this application:

Carboxylate Group: The tert-butyl ester can be readily hydrolyzed to a carboxylic acid. This carboxylate group is a classic coordinating moiety that can bind to a wide variety of metal centers to form the nodes of a coordination polymer. rsc.orgmdpi.com

Ethynyl Group: The alkyne function can be retained as a non-coordinating functional group within the polymer's pores. This allows for post-synthesis modification, where other molecules can be attached to the framework via the alkyne handle, or the alkyne itself can participate in subsequent reactions.

The presence of the bulky di-tert-butyl substituents on ligands has been shown to influence the final structure and properties of coordination polymers. mdpi.comrsc.org Similarly, the tert-butyl group in the 3-ethynylbenzoate linker could direct the self-assembly process and affect the resulting framework's topology and pore environment.

Contributions to Medicinal Chemistry Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which modifications are made to develop new drugs. This compound provides a valuable scaffold due to its combination of a rigid aromatic ring and a versatile alkyne handle.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. researchgate.netru.nl The design of novel pharmacophores is a key strategy in drug discovery. nih.gov this compound is a useful starting point for creating new pharmacophoric elements.

The terminal alkyne is particularly valuable as it can be transformed into a variety of other functional groups. A prominent example is its conversion into a 1,2,3-triazole ring through cycloaddition reactions. clockss.org The 1,2,3-triazole is considered an important pharmacophore in its own right, present in numerous biologically active molecules and known to participate in key interactions with biological targets. clockss.org By reacting this compound with different organic azides, a library of triazole-containing compounds can be synthesized. In these new molecules, the tert-butyl benzoate portion acts as a variable substituent that allows for the exploration of structure-activity relationships (SAR). nih.gov The tert-butyl group, in particular, can probe hydrophobic pockets within a protein's binding site. chemcomp.com

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a modern approach to finding lead compounds for drug development. openaccessjournals.com It involves screening libraries of small, low-molecular-weight compounds, known as "fragments," to identify those that bind weakly to a biological target. nih.gov These initial hits then serve as starting points for building more potent and selective drug candidates through strategies like fragment growing, merging, or linking. nih.gov

This compound is an ideal candidate for inclusion in a fragment library.

Size: It has a molecular weight of approximately 202.26 g/mol , which falls squarely within the typical range for fragments (under 300 Daltons). openaccessjournals.com

Functionality: It possesses a rigid aromatic core that can explore flat regions of a binding site, a bulky tert-butyl group to probe for hydrophobic interactions, and an ester group that can act as a hydrogen bond acceptor.

Reactive Handle: The ethynyl group is a crucial feature, providing a vector for chemical elaboration. nih.gov Once the fragment is found to bind to a target, chemists can use the alkyne as a connection point to "grow" the fragment, adding other chemical groups to improve binding affinity and selectivity. nih.gov

Table 2: Suitability of this compound for FBDD

| FBDD Principle | Feature of this compound | Relevance | Source |

|---|---|---|---|

| Low Molecular Weight | ~202 g/mol | Fits the definition of a chemical fragment. | openaccessjournals.com |

| Structural Complexity | Low; contains rigid and flexible elements. | Efficiently explores chemical space. | openaccessjournals.com |

| Hit Elaboration | Possesses a terminal alkyne group. | Provides a reactive handle for "fragment growing" and "linking" strategies. | nih.gov |

Radiolabeling and Imaging Agent Development

The structural features of this compound, particularly its terminal alkyne group, make it a valuable precursor in the synthesis of agents for medical imaging. The alkyne serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for attaching a radiolabel to a biomolecule.

A notable application involves the synthesis of prosthetic groups for labeling single-domain antibody fragments (sdAbs) with fluorine-18 (B77423) (¹⁸F) for positron emission tomography (PET). nih.gov In one study, a derivative, N-succinimidyl 3-((2,3-bis(tert-butoxycarbonyl)guanidino)methyl)-5-ethynylbenzoate, was synthesized. This compound contains the core ethynylbenzoate structure and is designed to react with an ¹⁸F-containing azide component. The resulting ¹⁸F-labeled molecule is then conjugated to an antibody. nih.gov The tert-butyl groups in this precursor serve as protecting groups for the guanidinium (B1211019) moiety, which is important for the agent's biological behavior. This method highlights the modularity that the ethynylbenzoate scaffold provides in constructing complex imaging agents. nih.gov

| Precursor Component | Reaction Type | Application | Key Finding |

| 3-((2,3-bis(tert-butoxycarbonyl)guanidino)methyl)-5-ethynylbenzoate | Click Chemistry (CuAAC) | ¹⁸F-labeling of antibodies for PET imaging | The ethynylbenzoate core provides a stable and reactive site for attaching ¹⁸F via a triazole linker. nih.gov |

| N-propargyl-N,N-dimethyl-ammoniomethyltrifluoroborate | Click Chemistry (CuAAC) | ¹⁸F-labeling of PSMA-targeting tracers | While not using the exact compound, this demonstrates the utility of the propargyl (ethynyl) group in creating PET tracers for prostate cancer. walisongo.ac.id |

This interactive table summarizes key findings in the use of ethynylbenzoate structures for radiolabeling.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound is a valuable component in this field due to its rigidity, defined geometry, and functional groups that can participate in self-assembly and host-guest interactions.

Formation of Self-Assembled Structures

The linear, rigid nature of the ethynyl-phenyl unit makes this compound an ideal building block for creating ordered, self-assembled materials. The terminal alkyne is readily used in polymerization reactions, most notably the Sonogashira coupling, to produce oligo(phenylene ethynylene)s (OPEs). researchgate.netaau.dk These conjugated oligomers and polymers are of great interest for their potential use as "molecular wires" in electronic devices. aau.dkuni-konstanz.de

The tert-butyl ester group plays a crucial, albeit non-covalent, role in these assemblies. Firstly, the bulky tert-butyl group enhances the solubility of the otherwise rigid OPE chains in common organic solvents, which is critical for processing and characterization. aau.dk Secondly, these bulky groups influence the intermolecular packing of the polymer chains in the solid state, preventing overly dense aggregation and helping to define the electronic properties of the resulting material. uni-konstanz.de Researchers have synthesized OPEs incorporating tert-butyl carboxylate groups to create conformationally rigid, photochromic molecular wires. uni-konstanz.de

| Assembly Type | Synthetic Method | Role of this compound | Resulting Property |

| Oligo(phenylene ethynylene)s (OPEs) | Sonogashira Coupling | Provides the rigid phenylene ethynylene monomer unit. researchgate.net | Molecular wires with tunable conductivity. aau.dkuni-konstanz.de |

| Macrocycles | Knoevenagel Self-Condensation | A related meta-substituted phenylene building block with a tert-butyl group demonstrates self-assembly into C₅-symmetric macrocycles. google.com | Formation of discrete, shape-persistent molecular containers. google.com |

| Metal-Organic Frameworks (MOFs) | Coordination Bonding | Benzoate derivatives are common linkers in MOF synthesis; the tert-butyl group can tune porosity and solubility. researchgate.net | Porous materials for catalysis and adsorption. researchgate.netrsc.org |

This interactive table outlines the role of this compound and related structures in forming self-assembled systems.

Host-Guest Chemistry

In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule. The components of this compound contribute to the formation of both hosts and guests. The rigid aromatic and alkyne components can form part of a well-defined cavity in a host molecule. For example, phenylene-ethynylene units have been incorporated into larger calixarene (B151959) hosts via Sonogashira coupling to create deep, fluorescent cavities capable of binding guest molecules. acs.org

The tert-butyl benzoate portion is also instrumental. The bulky and hydrophobic tert-butyl group can be a key recognition element for a guest molecule to fit into a host's cavity. iphy.ac.cn Conversely, when incorporated into a host, such as in complexes made with 3,5-di-tert-butylbenzoate, these groups can line a supramolecular cavity, creating a specific environment to enclathrate, or trap, guest cationic complexes. researchgate.net These interactions are stabilized by a combination of hydrophobic effects and weaker C-H···π interactions.

Utilization in Catalyst Design and Ligand Synthesis

The terminal alkyne of this compound is a key functional group for synthesizing more complex molecules, including ligands for transition metal catalysis. The Sonogashira reaction, which couples terminal alkynes to aryl or vinyl halides, is a prime example of a catalytic process where this compound serves as a fundamental substrate. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes, often in the presence of a copper(I) co-catalyst. wikipedia.org

Beyond being a substrate, this compound is a building block for the ligands themselves. The alkyne can be coupled to a molecule containing a coordinating atom (e.g., nitrogen in a pyridine (B92270) or phosphorus in a phosphine) to create a larger, multifunctional ligand. mdpi.comlibretexts.org The properties of the resulting ligand are influenced by the incorporated ethynylbenzoate moiety:

Rigidity: The phenyl-alkyne unit provides a rigid scaffold, which can help control the geometry and selectivity of the resulting metal catalyst.

Steric Bulk: The tert-butyl group provides significant steric hindrance, which is a critical parameter in ligand design for tuning catalyst activity and selectivity. libretexts.org

Solubility: The nonpolar tert-butyl group enhances the ligand's solubility in organic solvents, which is advantageous for homogeneous catalysis. researchgate.net

Research has shown that ligands incorporating bulky tert-butyl groups, such as P(t-Bu)₃, are highly effective in various palladium-catalyzed cross-coupling reactions. libretexts.org By using this compound, chemists can strategically introduce this beneficial steric and electronic profile into custom-designed pincer ligands and other complex coordinating structures. mdpi.comacs.org

| Reaction / Catalyst System | Role of Ethynylbenzoate | Metal Catalyst | Significance |

| Sonogashira Coupling | Substrate | Palladium(0) / Copper(I) | A primary method for C-C bond formation, used to build larger conjugated systems from the ethynylbenzoate unit. wikipedia.orgorganic-chemistry.org |

| Pincer Ligand Synthesis | Precursor | N/A (Ligand Synthesis) | The ethynyl group acts as a handle to attach the benzoate unit to a chelating backbone, creating rigid, bulky ligands. mdpi.com |

| Rhodium Catalyst Synthesis | Alkyne Source (related) | Rhodium(I) | tert-butylacetylene, a component motif, is used to synthesize planar-chiral cyclopentadienyl (B1206354) ligands for asymmetric C-H activation. rsc.org |

This interactive table summarizes the utility of this compound in catalytic processes and ligand development.

Spectroscopic and Computational Studies in Elucidating Reactivity and Structure

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like tert-butyl 3-ethynylbenzoate. numberanalytics.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced techniques offer a more detailed picture of molecular connectivity and spatial relationships. numberanalytics.comunipd.it

Two-dimensional (2D) NMR experiments are critical for unambiguous signal assignment. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between coupled protons within the aromatic ring of this compound. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the precise assignment of the ¹³C signals for the phenyl ring and the tert-butyl group. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. numberanalytics.com For this compound, HMBC spectra would be crucial for confirming the substitution pattern by showing correlations from the protons on the aromatic ring to the carbonyl carbon of the ester and the carbons of the ethynyl (B1212043) group.

While solution-state NMR provides data on molecules in motion, Solid-State NMR (ssNMR) can offer information about the molecule's structure and conformation in the solid phase. This can be particularly useful when comparing with data from X-ray crystallography to understand packing effects and polymorphism. For related compounds, ssNMR has been used to study the structure and dynamics in the solid state.

A United States patent provides ¹H NMR data for this compound, which serves as a basis for these more advanced analyses. googleapis.com The synthesis of related 2-ethynylbenzoates has been confirmed using a suite of 2D NMR experiments including gCOSY, gHSQC, and gHMBC for structural assignment. csic.es The nuclear Overhauser effect (NOE), another NMR phenomenon, can reveal the spatial proximity between atoms, which is invaluable for determining three-dimensional structure and conformation in solution. diva-portal.org

Table 1: Representative ¹H NMR Data for this compound This table is based on data typically reported for this compound and its analogs.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.95 | s | - |

| Aromatic CH | 7.78 | m | - |

| Aromatic CH | 7.72 | m | - |

| Aromatic CH | 7.38 | m | - |

| Ethynyl CH | 3.22 | s | - |

| tert-Butyl CH₃ | 1.59 | s | - |

Mass Spectrometry for Reaction Monitoring and Product Characterization (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, both for confirming its identity and for monitoring its transformations.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental formula of the compound with high confidence, distinguishing it from other molecules with the same nominal mass. For instance, in the synthesis of related ethynylbenzoate derivatives, HRMS (ESI-TOF) was used to confirm the calculated elemental composition of the products. csic.es

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed to monitor the progress of reactions involving this compound. google.com This technique separates the components of a reaction mixture via liquid chromatography before they are detected by a mass spectrometer. This allows chemists to track the consumption of starting materials and the formation of products in real-time. google.com For example, in the development of FAK inhibitors, LC-MS was used to determine the retention time (rt) and confirm the mass of intermediates and final products derived from this compound. googleapis.com Similarly, electrospray ionization mass spectrometry (ESI-MS) is a common technique for characterizing related benzoate (B1203000) compounds. core.ac.uk

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Value | Purpose |

|---|---|---|---|

| HRMS | Calculated Mass [M+H]⁺ | C₁₃H₁₅O₂⁺ | Formula Confirmation |

| LC-MS | Retention Time (rt) | Method-dependent | Reaction Monitoring |

| MS | Mass-to-charge (m/z) | 203.1067 (example) | Product Identification |

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry provides powerful predictive tools for understanding the underlying principles governing the reactivity and structure of this compound. rsc.org These methods allow for the study of transient species like transition states that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. researchgate.net For reactions involving the ethynyl group of this compound, such as cycloadditions or metal-catalyzed couplings, DFT can be used to map the entire potential energy surface. rsc.orgnih.gov

This involves:

Locating Transition States (TS): DFT calculations can optimize the geometry of the transition state, the highest energy point along a reaction coordinate. For example, in studies of cycloaddition reactions, DFT is used to find the TS structures and understand how substituents influence the reaction barrier. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, a key predictor of reaction rate. researchgate.net DFT studies on related alkynes show that factors like ring strain or electronic effects from substituents can significantly lower this barrier. nih.govresearchgate.net

DFT calculations have been used to explain the reactivity and regioselectivity in reactions of similar alkynes, such as the acid-catalyzed addition of nitrous acid to 1-phenylpropyne, where the calculated energy differences between possible intermediates correctly predicted the observed product. acs.org The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. acs.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. acs.orgReactive MD simulations , using force fields like ReaxFF, can model the breaking and forming of chemical bonds, allowing for the automated discovery of complex reaction networks and pathways without prior assumptions. acs.orgacs.org

For a molecule like this compound, MD simulations could be used to:

Predict Reaction Pathways: By simulating the molecule under various conditions (e.g., with other reagents, at high temperatures), MD can reveal potential, sometimes unexpected, reaction pathways and short-lived intermediates. acs.org

Study Conformational Dynamics: MD can explore the different conformations of the molecule and how its flexibility might influence its interaction with catalysts or other reactants.

Ab initio MD simulations combine molecular dynamics with electronic structure calculations on-the-fly, offering a higher level of theory to study reaction dynamics, particularly for complex surface reactions or in solution. mdpi.com These simulations can highlight competitive bonding of different functional groups and calculate reaction barriers. mdpi.com

Density Functional Theory (DFT) Calculations for Transition States and Energetics

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles in the molecule. rsc.org

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the ester group.

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces like C-H···π or π-π stacking interactions.

While a specific crystal structure for this compound is not widely reported, numerous studies on related substituted phenylacetylenes and benzoates demonstrate the power of this technique. mdpi.comrsc.orgnih.gov For example, the crystal structures of various substituted phenylacetylenes reveal how different functional groups influence the molecular packing and dihedral angles. mdpi.com Similarly, the structures of rhodium complexes with phenylacetylene (B144264) derivatives have been elucidated, providing insight into catalytic processes. researchgate.net The analysis of these related structures allows for educated predictions about the likely solid-state conformation and packing of this compound.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes for Tert-butyl 3-ethynylbenzoate

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For this compound, research is moving towards greener alternatives that minimize waste, reduce energy consumption, and utilize safer reagents.

Traditional synthesis often involves multi-step processes with hazardous materials. A common route is the Sonogashira coupling of an aryl halide with a protected alkyne, followed by esterification. acs.org Greener adaptations of this process are being explored. For instance, green Sonogashira coupling protocols aim to eliminate the need for copper co-catalysts and toxic phosphine (B1218219) ligands, which are common in traditional setups. rsc.orgbohrium.com Research has shown that using palladium acetate (B1210297) with a water extract of banana ash (WEB) can catalyze the reaction effectively without the need for bases, ligands, or copper salts, presenting a significant green advancement. researchgate.net

The esterification step is also a target for sustainable innovation.

Flow Chemistry: Microreactor technology offers a sustainable alternative for producing tert-butyl esters. rsc.orgbeilstein-journals.org Continuous flow processes can be more efficient, versatile, and sustainable compared to traditional batch methods by offering better control over reaction parameters and reducing waste. rsc.orgbeilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate esterification and deprotection reactions, often in solvent-free conditions. mdpi.comtandfonline.comasianpubs.org This technique can significantly reduce reaction times from hours to minutes and decrease energy consumption. tandfonline.com For example, the deprotection of aromatic tert-butyl esters can be achieved in 3-4 minutes under microwave irradiation with p-toluenesulfonic acid. tandfonline.com

Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts is another promising avenue. Erbium(III) triflate, a lanthanide-based Lewis acid, has emerged as a highly efficient and recyclable catalyst for the formation of tert-butyl ethers and could be applicable to esterification. organic-chemistry.orgresearchgate.netumich.edu These catalysts can be easily recovered from aqueous solutions and reused multiple times without a significant drop in activity. organic-chemistry.orgresearchgate.net

| Synthesis Strategy | Key Advantages | Relevant Research Findings |

| Green Sonogashira Coupling | Eliminates toxic copper and phosphine ligands; uses renewable resources. | Palladium acetate with water extract of banana ash (WEB) serves as an effective catalyst system. researchgate.net |

| Flow Chemistry | Improved efficiency, safety, and scalability; reduced waste. | Enables direct introduction of the tert-butoxycarbonyl group into organometallic reagents. rsc.orgbeilstein-journals.org |

| Microwave-Assisted Synthesis | Rapid reaction times; reduced energy consumption; often solvent-free. | Deprotection of tert-butyl esters achieved in minutes instead of hours. tandfonline.com |

| Reusable Catalysts | Minimizes catalyst waste; reduces cost. | Erbium(III) triflate is an effective and reusable catalyst for related formations. organic-chemistry.orgresearchgate.net |

New Catalytic Systems for Alkyne Functionalization

The terminal alkyne group of this compound is a gateway to a vast array of chemical transformations. Research is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for its functionalization.

Palladium-Catalyzed Reactions: While the Sonogashira reaction is well-established, new palladium-based catalytic systems are expanding the possibilities.

Low-Loading Catalysts: Systems using very low loadings of palladium (e.g., 0.08 mol%) have been developed for the coupling of aryl chlorides with protected alkynes, making the process more economical and sustainable. acs.org

C-H Activation: Palladium catalysts are being used for the direct C-H activation and functionalization of alkynes, allowing for the construction of complex molecular architectures, such as polycyclic indoles, using molecular oxygen as a sustainable terminal oxidant. nih.govresearchgate.net

Difluorocarbene Coupling: A novel palladium-catalyzed cross-coupling reaction involving difluorocarbene has been developed, providing a new method for synthesizing difluoromethylated alkynes, which are of great interest in medicinal chemistry. chinesechemsoc.org

Copper-Catalyzed Reactions: Copper, being an inexpensive and abundant metal, is a focal point for developing new catalytic reactions. nih.gov

Copper Carbene Intermediates: Recent advances have focused on the reaction of copper carbene intermediates with terminal alkynes. nih.govmdpi.com This approach enables various transformations, including cross-coupling and cycloaddition reactions under mild conditions. nih.govnih.govresearchgate.net

Click Chemistry: Heterogeneous copper catalysts, such as those supported on metal-organic frameworks (MOFs) or graphene oxide, are being developed for azide-alkyne cycloaddition (click chemistry). mdpi.com These solid-supported catalysts are easily recoverable and reusable, which is crucial for producing high-purity products for biological applications by minimizing copper contamination. mdpi.com

Earth-Abundant Metal Catalysts: There is a significant push to replace precious metals like palladium with more sustainable, earth-abundant alternatives such as iron, cobalt, and nickel. iith.ac.inresearchgate.netfrontiersin.org These metals are being explored for various alkyne functionalization reactions, including hydrosilylation, which adds two silicon groups across the triple bond. frontiersin.orgnih.gov While often requiring an activator, nickel catalysts are being developed that can operate under milder, and even aqueous, conditions. frontiersin.orgnih.gov

| Catalyst System | Type of Transformation | Key Features |

| Palladium | C-H Activation, Low-Loading Coupling | Enables complex molecule synthesis with high efficiency and atom economy. acs.orgnih.gov |

| Copper | Click Chemistry, Carbene Reactions | Inexpensive, versatile, and adaptable to recoverable heterogeneous systems. nih.govmdpi.com |

| Earth-Abundant Metals (Fe, Co, Ni) | Hydrosilylation, Hydrofunctionalization | Sustainable and cost-effective alternative to precious metals. researchgate.netfrontiersin.orgnih.gov |

Exploration of Novel Biological Activities

The rigid, linear scaffold provided by the ethynylbenzoate core is an attractive feature for the design of biologically active molecules, particularly enzyme inhibitors. This compound serves as a key starting material for the synthesis of compound libraries for pharmacological screening.

A significant area of research is the development of kinase inhibitors , which are crucial in cancer therapy.

Focal Adhesion Kinase (FAK) Inhibitors: Patents have described the use of this compound as an intermediate in the synthesis of potent FAK inhibitors. google.comgoogle.com FAK is a protein that plays a critical role in cell adhesion and migration and is often overexpressed in metastatic cancers.

Discoidin Domain Receptor (DDR) Inhibitors: A derivative, methyl 4-(tert-butyl)-3-ethynylbenzoate, was used to synthesize a dual inhibitor of DDR1 and DDR2, which are collagen-activated receptor tyrosine kinases implicated in fibrosis and cancer. nih.gov Interestingly, this study also highlighted the sensitivity of inhibitor activity to structural modifications, as the tert-butyl derivative itself showed significantly reduced inhibitory effects compared to other analogues. nih.gov

Selective Type II Kinase Inhibitors: The broader aminobenzoate scaffold, to which this compound belongs, is used in creating highly selective kinase inhibitors. By attaching chiral peptidomimetic tails to the core structure, researchers have designed inhibitors with high selectivity for specific kinases like Lck and c-Src, which are involved in T-cell activation and have implications for autoimmune diseases and cancer. nih.govresearchgate.net

The general strategy involves synthesizing derivatives where the alkyne group is coupled with various heterocyclic or complex molecular fragments, and the tert-butyl ester is hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide. This modular approach allows for the systematic exploration of chemical space to identify novel and potent biological activities.

Advanced Materials with Tailored Properties

The dual functionality of this compound makes it an excellent monomer for the synthesis of advanced functional polymers and materials. The terminal alkyne is a versatile handle for polymerization and post-polymerization modification.

Alkyne-Functionalized Polymers: The presence of the alkyne group allows for the creation of polymers with unique properties.

Thiol-Yne Polymerization: Alkyne-functionalized monomers can be polymerized with thiol-containing crosslinkers via UV-triggered thiol-yne "click" chemistry. nih.govrsc.org This method is rapid and allows for the fabrication of materials with tunable mechanical properties, making them suitable for applications like 3D printing of biomedical devices. nih.govrsc.org The resulting polymers can be designed to be degradable and biocompatible. rsc.org

Conjugated Polymers: The ethynyl (B1212043) group can be used to create conjugated polymers, such as poly(aryleneethynylene)s, through reactions like Sonogashira polycoupling. oup.com These materials often exhibit interesting photophysical properties and are investigated for use in organic light-emitting diodes (OLEDs) and as chemical sensors. researchgate.net

Click Chemistry for Material Functionalization: The alkyne group is a perfect reaction partner for azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. numberanalytics.com This allows for the precise and efficient modification of materials.

Functional Oligomers: Alkyne-functionalized oligomers can be synthesized and then "clicked" with various azide-containing molecules to create libraries of materials with diverse functionalities in a high-throughput manner. acs.orgnih.gov This strategy is being used to develop materials with specific biological activities, such as antibacterial properties. nih.gov

Dendronized and Photorefractive Polymers: The alkyne group can be used to attach complex side chains, such as dendrons or nonlinear optical (NLO) chromophores, to a polymer backbone. chinesechemsoc.org This approach is used to create highly ordered materials for applications in photonics and data storage, including photorefractive polymers that can store holographic images.

The tert-butyl ester group can also be cleaved post-polymerization to reveal a carboxylic acid, providing a handle for further functionalization or for tuning the material's properties, such as solubility or interaction with biological systems. frontiersin.org

| Material Type | Synthetic Approach | Potential Applications |

| Degradable Elastomers | Thiol-yne photopolymerization | 3D printing, biomedical implants, soft robotics. nih.govrsc.org |

| Conjugated Polymers | Sonogashira polycoupling | Organic electronics, chemical sensors, OLEDs. oup.comresearchgate.net |

| Functionalized Oligomers | Ring-opening polymerization followed by click chemistry | Drug delivery, antibacterial surfaces, diagnostics. acs.orgnih.gov |

| Photorefractive Materials | Post-polymerization modification via click chemistry | Holographic data storage, optical processing. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-ethynylbenzoate with high purity?

- Methodological Answer : The compound can be synthesized via esterification of 3-ethynylbenzoic acid with tert-butanol using coupling agents like DCC (dicyclohexylcarbodiimide) or via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with tert-butyl boronic acid derivatives (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) under inert conditions has been effective for similar tert-butyl esters . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of H NMR, C NMR, and FT-IR spectroscopy. For example, H NMR should show characteristic peaks for the tert-butyl group (~1.3 ppm, singlet) and ethynyl protons (~3.1 ppm). Dynamic low-temperature NMR (e.g., at −90°C) can resolve conformational isomerism, as demonstrated in studies of axial vs. equatorial tert-butyl groups in cyclic systems . High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Store in airtight containers at −20°C in a ventilated, explosion-proof freezer to prevent decomposition . Avoid contact with oxidizing agents or heat sources (>50°C). Use grounded metal containers during transfers to mitigate static discharge . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic properties and transition states. Explicit solvent effects (e.g., water or THF) must be included to avoid inaccuracies, as solvent polarity significantly influences tert-butyl group conformation and reaction pathways . For example, DFT can predict regioselectivity in Diels-Alder reactions involving the ethynyl moiety.

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Stabilize the compound by adding radical inhibitors (e.g., BHT, 0.1% w/w) and storing under nitrogen or argon atmospheres . Monitor degradation via periodic HPLC analysis. If discoloration or precipitate forms, repurify using flash chromatography . Avoid prolonged exposure to light, as UV radiation can initiate ester bond cleavage.

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques. For example, if C NMR and X-ray crystallography disagree on substituent positioning, perform variable-temperature NMR to assess dynamic effects or crystallize the compound under controlled conditions (e.g., slow evaporation from dichloromethane/hexane) to obtain single crystals for diffraction studies . Compare results with computational models to identify artifacts.

Q. What experimental designs optimize this compound’s application in multi-step syntheses?